molecular formula C22H24ClN3O3S2 B2607054 (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone CAS No. 851801-95-1

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2607054
CAS No.: 851801-95-1
M. Wt: 478.02
InChI Key: GLLAFHVTKKQOLL-UHFFFAOYSA-N
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Description

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone typically involves multiple steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Thioether formation: The 4-chlorobenzyl chloride is reacted with the imidazole derivative in the presence of a base to form the thioether linkage.

    Sulfonylation: The piperidine derivative is sulfonylated using a sulfonyl chloride reagent.

    Coupling: The final step involves coupling the sulfonylated piperidine derivative with the thioether-imidazole intermediate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom on the benzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. Its structural features suggest it could be a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone exerts its effects would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholin-4-ylsulfonyl)phenyl)methanone
  • (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Uniqueness

The uniqueness of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone lies in its specific combination of functional groups and structural features

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S2/c23-19-8-4-17(5-9-19)16-30-22-24-12-15-26(22)21(27)18-6-10-20(11-7-18)31(28,29)25-13-2-1-3-14-25/h4-11H,1-3,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLAFHVTKKQOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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